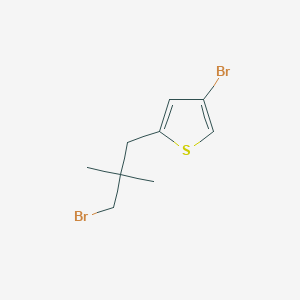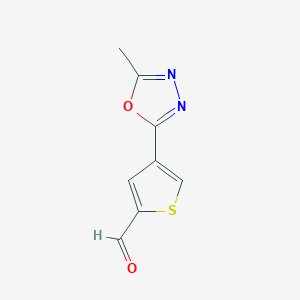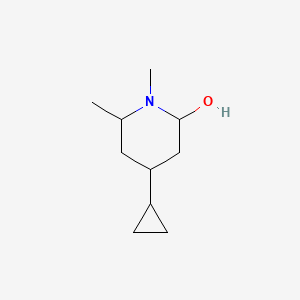
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol is a piperidine derivative characterized by a cyclopropyl group and two methyl groups attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,6-dimethylpiperidin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-1,6-dimethylpiperidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-1,6-dimethylpiperidine: Lacks the hydroxyl group present in 4-Cyclopropyl-1,6-dimethylpiperidin-2-ol.
4-Cyclopropyl-1,6-dimethylpiperidin-3-ol: Hydroxyl group is positioned differently on the piperidine ring.
4-Cyclopropyl-1,6-dimethylpiperidin-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar piperidine derivatives.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
4-cyclopropyl-1,6-dimethylpiperidin-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7-5-9(8-3-4-8)6-10(12)11(7)2/h7-10,12H,3-6H2,1-2H3 |
Clé InChI |
AIYCUFIUZIBXMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(N1C)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


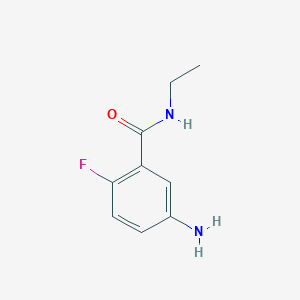
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
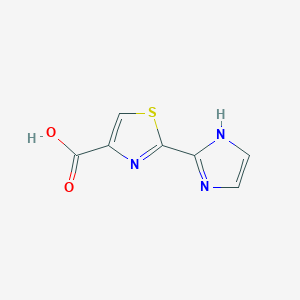
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)

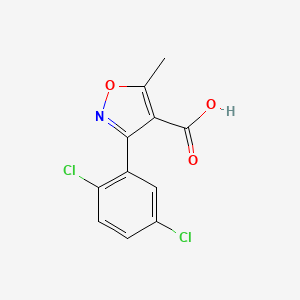


![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
